molecular formula C18H14N2O2S2 B2969888 (E)-3-(2,5-dimethoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 326021-26-5

(E)-3-(2,5-dimethoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2969888
CAS No.: 326021-26-5
M. Wt: 354.44
InChI Key: LKFBEYTUUQWQNI-MDWZMJQESA-N
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Description

(E)-3-(2,5-dimethoxyphenyl)-2-(4-(thiophen-2-yl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H14N2O2S2 and its molecular weight is 354.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

A study by Shinkre et al. (2008) focused on the synthesis of a similar compound, "E Isomer of 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile," providing details on its crystal structures. The research presents the X-ray crystal structures of both the E and Z isomers, showcasing their potential for further chemical and physical analyses (Shinkre, Nadkarni, Owens, Gray, & Velu, 2008).

Organic Sensitizers for Solar Cells

In the realm of renewable energy, Kim et al. (2006) engineered novel organic sensitizers for solar cell applications. These sensitizers, including donor, electron-conducting, and anchoring groups, were synthesized to enhance the incident photon to current conversion efficiency. This study demonstrates the potential application of structurally similar compounds in the development of high-efficiency solar cells (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).

Nonlinear Optical Limiting

Research by Anandan et al. (2018) explored the nonlinear optical limiting behavior of donor-acceptor substituted thiophene dyes, relevant for optoelectronic devices. This study highlights the importance of such compounds in developing protective measures for human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S2/c1-21-14-5-6-16(22-2)12(9-14)8-13(10-19)18-20-15(11-24-18)17-4-3-7-23-17/h3-9,11H,1-2H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFBEYTUUQWQNI-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C(C#N)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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